molecular formula C10H12N2O2S B3822142 ethyl (5-amino-4-cyano-3-methyl-2-thienyl)acetate CAS No. 105522-89-2

ethyl (5-amino-4-cyano-3-methyl-2-thienyl)acetate

Cat. No. B3822142
CAS RN: 105522-89-2
M. Wt: 224.28 g/mol
InChI Key: MBZGSYPMRPOJIA-UHFFFAOYSA-N
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Description

Ethyl (5-amino-4-cyano-3-methyl-2-thienyl)acetate is a compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One of the significant synthetic methods to thiophene derivatives includes the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the Suzuki–Miyaura coupling, which is a transition metal catalyzed carbon–carbon bond-forming reaction .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C12H14N2O4S . It consists of a thiophene ring substituted with an amino group, a cyano group, and a methyl group .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 282.31 . Its purity, as determined by gas chromatography, is greater than 98.0% . The compound appears as a light yellow to yellow powder or crystal . Its melting point ranges from 137.0 to 141.0 °C .

Safety and Hazards

Ethyl (5-amino-4-cyano-3-methyl-2-thienyl)acetate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Therefore, it’s recommended to use only outdoors or in a well-ventilated area, wear protective gloves/clothing/eye protection/face protection, and wash skin thoroughly after handling .

properties

IUPAC Name

ethyl 2-(5-amino-4-cyano-3-methylthiophen-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-3-14-9(13)4-8-6(2)7(5-11)10(12)15-8/h3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZGSYPMRPOJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(S1)N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147183
Record name 2-Thiopheneacetic acid, 5-amino-4-cyano-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105522-89-2
Record name 2-Thiopheneacetic acid, 5-amino-4-cyano-3-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105522892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiopheneacetic acid, 5-amino-4-cyano-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl (5-amino-4-cyano-3-methyl-2-thienyl)acetate
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ethyl (5-amino-4-cyano-3-methyl-2-thienyl)acetate
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ethyl (5-amino-4-cyano-3-methyl-2-thienyl)acetate
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ethyl (5-amino-4-cyano-3-methyl-2-thienyl)acetate
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ethyl (5-amino-4-cyano-3-methyl-2-thienyl)acetate
Reactant of Route 6
ethyl (5-amino-4-cyano-3-methyl-2-thienyl)acetate

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